4-Isothiocyanatobutanamide

Vue d'ensemble

Description

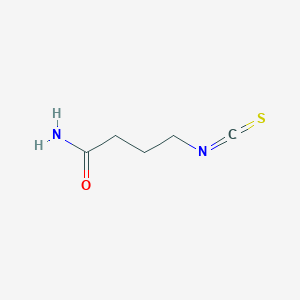

4-Isothiocyanatobutanamide is an organic compound with the molecular formula C5H8N2OS It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a butanamide backbone

Applications De Recherche Scientifique

4-Isothiocyanatobutanamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

Industry: It is used in the production of various chemicals and materials, leveraging its reactivity and functional groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Isothiocyanatobutanamide can be synthesized through a one-pot process from primary amines under aqueous conditions. The process involves the in situ generation of a dithiocarbamate salt from the amine substrate by reacting with carbon disulfide (CS2). This is followed by elimination to form the isothiocyanate product with cyanuric acid as the desulfurylation reagent . This method is advantageous due to its simplicity and suitability for scale-up activities.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available primary amines and carbon disulfide, making it feasible for large-scale production. The reaction conditions are typically mild, and the process can be conducted in aqueous media, which is environmentally friendly.

Analyse Des Réactions Chimiques

Types of Reactions

4-Isothiocyanatobutanamide undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thioureas and other derivatives.

Addition Reactions: The compound can react with nucleophiles, such as amines and alcohols, to form corresponding adducts.

Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include primary amines, alcohols, and bases. The reactions are typically carried out under mild conditions, often in aqueous or organic solvents.

Major Products Formed

The major products formed from reactions involving this compound include thioureas, heterocyclic compounds, and various adducts, depending on the nature of the nucleophile and reaction conditions.

Mécanisme D'action

The mechanism of action of 4-Isothiocyanatobutanamide involves its interaction with biological molecules through the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to various biological effects. The activation of nuclear factor erythroid 2-related factor 2 (Nrf2) is a key pathway involved in its antioxidative and anti-inflammatory activities .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 4-Isothiocyanatobutanamide include:

- Phenyl isothiocyanate

- Allyl isothiocyanate

- Benzyl isothiocyanate

- Sulforaphane

Uniqueness

This compound is unique due to its specific structure, which combines the isothiocyanate group with a butanamide backbone This structural feature imparts distinct reactivity and biological properties compared to other isothiocyanates

Activité Biologique

Overview

4-Isothiocyanatobutanamide is an organic compound with the molecular formula . It features an isothiocyanate group (-N=C=S) attached to a butanamide backbone. This structure is significant as it imparts various biological activities, particularly in the fields of antimicrobial and anticancer research.

The biological activity of this compound is primarily attributed to its isothiocyanate group, which can engage in covalent bonding with nucleophilic sites in proteins and other biomolecules. This interaction can lead to:

- Activation of Antioxidative Pathways : The compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.

- Inhibition of Cancer Cell Proliferation : Studies suggest that it may inhibit pathways associated with cancer cell growth, particularly through modulation of signaling pathways like EGFR/AKT.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Its efficacy varies depending on the concentration and specific microbial strains tested.

Anticancer Properties

The compound has also been explored for its potential anticancer effects. Preliminary studies indicate that it can induce apoptosis in cancer cell lines, suggesting its utility as a therapeutic agent.

Case Studies and Research Findings

-

Antimicrobial Activity Study

- A study conducted on the antimicrobial efficacy of this compound revealed significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 32 µg/mL for certain strains, indicating strong potential as an antimicrobial agent.

-

Anticancer Mechanism Exploration

- In vitro experiments demonstrated that treatment with this compound led to a dose-dependent decrease in the viability of breast cancer cell lines (MCF-7). The compound triggered caspase-dependent apoptosis, suggesting its mechanism involves the activation of apoptotic pathways.

-

Synergistic Effects with Other Compounds

- A combined study indicated that when used alongside other isothiocyanates, such as sulforaphane, this compound exhibited enhanced anticancer activity, particularly through synergistic inhibition of the EGFR/AKT signaling pathways.

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | High | Moderate | Unique butanamide backbone |

| Phenyl Isothiocyanate | Moderate | High | Commonly studied for various cancers |

| Allyl Isothiocyanate | High | Moderate | Known for gastrointestinal benefits |

| Sulforaphane | High | High | Strong antioxidant properties |

Propriétés

IUPAC Name |

4-isothiocyanatobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS/c6-5(8)2-1-3-7-4-9/h1-3H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJMPKMAYIWQCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.